Calcium fusarate
Overview
Description
Calcium fusarate is a calcium salt of fumaric acid, with the chemical formula Ca(C₂H₂(COO)₂). It is known for its role in various industrial and biochemical applications. This compound is often used to enrich foods to boost calcium absorption and has been studied for its potential benefits in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium fusarate can be synthesized by reacting fumaric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving fumaric acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by mixing fumaric acid with ammonia water to prepare a mixed solution. This solution is then combined with a calcium chloride solution. The mixture undergoes stirring, cooling, crystallization, filtration, rinsing, and drying to yield pure this compound . This method is environmentally friendly as it does not use organic solvents like alcohols and acetic acid.
Chemical Reactions Analysis
Types of Reactions: Calcium fusarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce malic acid.
Reduction: It can be reduced to produce succinic acid.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired derivative, such as halogens for halogenation reactions.
Major Products:
Oxidation: Malic acid
Reduction: Succinic acid
Substitution: Various derivatives depending on the substituent used
Scientific Research Applications
Calcium fusarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its potential as a dietary supplement.
Properties
IUPAC Name |
calcium;5-butylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO2.Ca/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h2*5-7H,2-4H2,1H3,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRLUNALKLDUPT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24CaN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176229 | |
Record name | Picolinic acid, 5-butyl-, calcium salt (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21813-99-0 | |
Record name | Picolinic acid, 5-butyl-, calcium salt, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-butyl-, calcium salt (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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